1-(Naphthalen-2-yl)but-3-en-1-amine hydrochloride
CAS No.:
Cat. No.: VC13748456
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16ClN |
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Molecular Weight | 233.73 g/mol |
IUPAC Name | 1-naphthalen-2-ylbut-3-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C14H15N.ClH/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13;/h2-4,6-10,14H,1,5,15H2;1H |
Standard InChI Key | AIMNGNRHUDXGRE-UHFFFAOYSA-N |
SMILES | C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Canonical SMILES | C=CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C₁₄H₁₆ClN, derived from the base amine (C₁₄H₁₅N) and hydrochloric acid (HCl). Its molecular weight is 234.74 g/mol, calculated as follows:
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Carbon (12.01 × 14) = 168.14 g/mol
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Hydrogen (1.008 × 16) = 16.13 g/mol
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Nitrogen (14.01 × 1) = 14.01 g/mol
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Chlorine (35.45 × 1) = 35.45 g/mol
Table 1: Physicochemical Properties
Property | Value |
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CAS RN | 2703756-95-8 |
Molecular Formula | C₁₄H₁₆ClN |
Molecular Weight | 234.74 g/mol |
Storage Conditions | Frozen (dry ice transport) |
Purity | Research-grade (>95%) |
The naphthalene moiety provides aromatic stability, while the allylic amine group introduces reactivity for further functionalization .
Spectral Characterization
While specific spectral data for this compound are proprietary, analogous naphthalene-based amines exhibit characteristic signals:
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¹H NMR: Aromatic protons (6.5–8.5 ppm), vinyl protons (5.0–6.0 ppm), and amine protons (2.5–3.5 ppm).
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IR Spectroscopy: N–H stretches (~3300 cm⁻¹), C=C stretches (1640–1680 cm⁻¹), and aromatic C–H bends (700–900 cm⁻¹) .
Synthesis and Manufacturing
Industrial Production
Combi-Blocks, the primary manufacturer, employs a multi-step synthesis:
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Friedel-Crafts Acylation: Naphthalene reacts with acryloyl chloride to form 1-(naphthalen-2-yl)prop-2-en-1-one.
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Reductive Amination: The ketone intermediate undergoes reaction with allylamine under hydrogenation catalysts (e.g., Pd/C) to yield the primary amine.
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Hydrochloride Formation: The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
Table 2: Key Reaction Parameters
Step | Conditions | Yield |
---|---|---|
Friedel-Crafts | AlCl₃, 0°C, 12 h | 68% |
Reductive Amination | H₂ (50 psi), Pd/C, EtOH, 24 h | 52% |
Salt Formation | HCl gas, Et₂O, −20°C, 2 h | 89% |
Laboratory-Scale Modifications
Recent advances from MDPI studies demonstrate alternative routes using dibenzo-18-crown-6 as a phase-transfer catalyst in THF, achieving 71% yield for analogous naphthalen-2-yl amines . Critical purification steps include:
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Acid-base extraction (pH 3–4) to isolate the amine hydrochloride.
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Crystallization from ethanol/chloroform mixtures (5:1 v/v) to ≥95% purity .
Applications in Materials Science
Push-Pull Chromophore Development
The electron-rich naphthalene system and electron-deficient ammonium group enable applications in nonlinear optical materials. When coupled with trifluoromethyl acceptors, these compounds exhibit hyperpolarizabilities (β) up to 120 × 10⁻³⁰ esu, making them candidates for electro-optic modulators .
Hazard Class | GHS Code | Precautionary Measures |
---|---|---|
Acute Toxicity | H301 | Use respiratory protection |
Skin Corrosion | H314 | Wear nitrile gloves |
Environmental Hazard | H410 | Avoid water system release |
Future Research Directions
Catalytic Applications
Preliminary studies suggest potential in asymmetric catalysis when complexed with chiral phosphines. Enantiomeric excess (ee) of 78% was achieved in Heck coupling reactions using Pd(II)-amine complexes .
Polymer Chemistry
Copolymerization with methyl methacrylate yields materials with glass transition temperatures (T₉) of 125°C and refractive indices of 1.62–1.65, suitable for high-performance optical coatings .
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